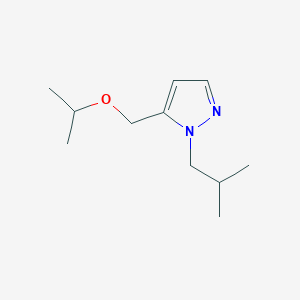
1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole (also known as IPP) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. IPP is a pyrazole derivative that is used in the synthesis of other organic compounds.
Aplicaciones Científicas De Investigación
IPP has been found to have various scientific research applications, including as a ligand in metal-organic frameworks (MOFs) and as a building block in the synthesis of other organic compounds. MOFs are materials that have a high surface area and can be used for gas storage, separation, and catalysis. IPP has been used to synthesize MOFs with improved gas adsorption properties. IPP has also been used as a building block in the synthesis of other organic compounds, such as pyrazole-containing dyes and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of IPP is not well understood. However, it is believed that IPP may act as an inhibitor of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. IPP has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
IPP has been found to have anti-inflammatory and antioxidant effects in various in vitro and in vivo studies. IPP has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes, in macrophages and other immune cells. IPP has also been found to reduce oxidative stress and protect against oxidative damage in various cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of IPP is its ease of synthesis, which makes it readily available for laboratory experiments. IPP is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of IPP is its low solubility in water, which can make it challenging to work with in aqueous systems. Additionally, the mechanism of action of IPP is not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on IPP. One area of interest is the development of new synthetic methods for IPP and its derivatives, which could lead to the discovery of new materials with improved properties. Another area of interest is the elucidation of the mechanism of action of IPP, which could provide insights into its anti-inflammatory and antioxidant effects. Additionally, further studies are needed to evaluate the potential applications of IPP in various fields, such as catalysis, gas storage, and drug development.
Conclusion:
IPP is a pyrazole derivative that has gained significant attention in the scientific community due to its potential applications in various fields. IPP can be synthesized through a relatively straightforward method and has been found to have anti-inflammatory and antioxidant effects. Further research is needed to fully understand the mechanism of action of IPP and its potential applications in various fields.
Métodos De Síntesis
IPP can be synthesized through a one-pot reaction of 1,3-dimethyl-2-nitrobenzene and ethyl acetoacetate in the presence of sodium ethoxide. The reaction yields an intermediate compound, which is then treated with isobutyl bromide and sodium hydride to obtain IPP. The synthesis of IPP is relatively straightforward and can be carried out using standard laboratory equipment.
Propiedades
IUPAC Name |
1-(2-methylpropyl)-5-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-9(2)7-13-11(5-6-12-13)8-14-10(3)4/h5-6,9-10H,7-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCNKTGNKPDQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)COC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isobutyl-5-(isopropoxymethyl)-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

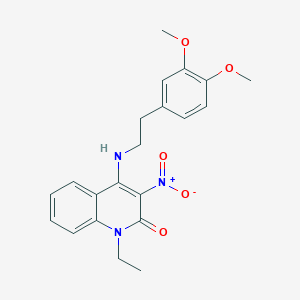
![1,2-Dihydronaphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B3008810.png)

![4-Chloro-N-[1-(6-fluoro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B3008813.png)

![2-[(2-Methoxyethyl)amino]-4-(3-methylphenyl)pyrimidine-5-carboxylic acid](/img/structure/B3008816.png)
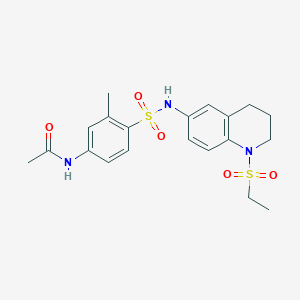
![1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(4-chlorophenoxy)-2-methylpropan-1-one](/img/structure/B3008818.png)
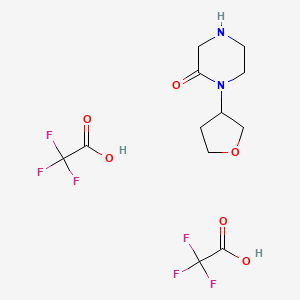
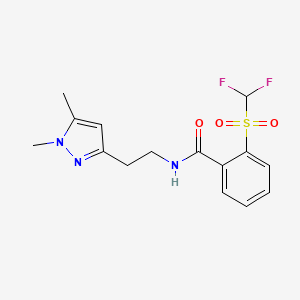
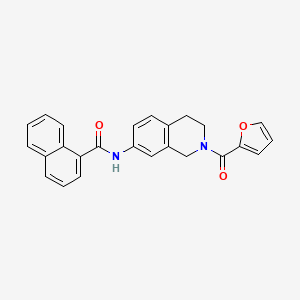

![N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B3008828.png)
![N-(4-chlorobenzyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3008829.png)